Sulfo-Cyanine5.5 azide (tripotassium)
Description
BenchChem offers high-quality Sulfo-Cyanine5.5 azide (tripotassium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sulfo-Cyanine5.5 azide (tripotassium) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C43H45K3N6O13S4 |
|---|---|
Molecular Weight |
1099.4 g/mol |
IUPAC Name |
tripotassium;(2Z)-3-[6-(3-azidopropylamino)-6-oxohexyl]-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C43H48N6O13S4.3K/c1-42(2)37(48(5)33-18-16-29-31(40(33)42)23-27(63(51,52)53)25-35(29)65(57,58)59)13-8-6-9-14-38-43(3,4)41-32-24-28(64(54,55)56)26-36(66(60,61)62)30(32)17-19-34(41)49(38)22-11-7-10-15-39(50)45-20-12-21-46-47-44;;;/h6,8-9,13-14,16-19,23-26H,7,10-12,15,20-22H2,1-5H3,(H4-,45,50,51,52,53,54,55,56,57,58,59,60,61,62);;;/q;3*+1/p-3 |
InChI Key |
YOOZOTITSRQEGL-UHFFFAOYSA-K |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Origin of Product |
United States |
Contextualizing Near Infrared Fluorescent Dyes in Biomedical Research
The advent of near-infrared (NIR) fluorescent dyes has revolutionized biomedical imaging, enabling researchers to peer deeper into biological systems with unprecedented clarity. The NIR window, typically defined as the spectral range between 650 and 900 nm (NIR-I) and extending into 1000-1700 nm (NIR-II), offers a significant advantage over traditional visible light fluorophores. lumiprobe.com Biological tissues have lower absorption and scattering of light in this region, which minimizes background autofluorescence and allows for significantly deeper tissue penetration. lumiprobe.com This property is crucial for in vivo imaging studies in small animal models, as it enhances the signal-to-noise ratio and allows for the visualization of processes deep within the organism. lumiprobe.com
The Role of Cyanine Dyes in Molecular and Cellular Investigations
Cyanine (B1664457) dyes are a major class of synthetic dyes that have become mainstays in fluorescence labeling due to their exceptional brightness and photostability. creative-diagnostics.com Their core structure, consisting of two nitrogen-containing heterocycles linked by a polymethine chain, allows for highly efficient light absorption and emission. glenresearch.com A key feature of cyanine dyes is their tunability; the length of the polymethine chain can be altered to precisely control the absorption and emission wavelengths across the visible and near-infrared spectrum. glenresearch.com This family of dyes, which includes well-known members like Cy3, Cy5, and Cy7, is celebrated for high molar extinction coefficients, meaning they absorb light very effectively, leading to bright fluorescent signals. creative-diagnostics.comglenresearch.com These properties make them ideal for a wide range of applications, including DNA and protein labeling, fluorescence microscopy, and flow cytometry. creative-diagnostics.com
Specific Advantages of Sulfo Cyanine5.5 Azide in Contemporary Research Methodologies
Sulfo-Cyanine5.5 azide (B81097) distinguishes itself through a combination of inherent cyanine (B1664457) dye characteristics and strategic chemical modifications. It is an analogue of the popular Cy5.5 dye, with an emission peak in the far-red region of the spectrum. lumiprobe.commedchemexpress.com
Key Physicochemical and Spectral Properties of Sulfo-Cyanine5.5 Azide (Tripotassium Salt):
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~673-678 nm | broadpharm.commedchemexpress.com |
| Emission Maximum (λem) | ~691-694 nm | broadpharm.commedchemexpress.com |
| Molar Extinction Coefficient (ε) | ~211,000 L·mol⁻¹·cm⁻¹ | lumiprobe.com |
| Molecular Weight | ~1099.41 g/mol | lumiprobe.com |
| Solubility | Good in water, DMF, DMSO | lumiprobe.com |
Note: Exact spectral values may vary slightly depending on the solvent and measurement conditions.
A primary advantage of Sulfo-Cyanine5.5 azide lies in its extensive sulfonation. The presence of multiple sulfonate (sulfo) groups confers high water solubility (hydrophilicity) to the molecule. creative-diagnostics.comlumiprobe.com This is a critical feature for biological applications, as it allows for the labeling of biomolecules such as proteins and nucleic acids directly in aqueous buffers without the need for organic co-solvents, which can be detrimental to the structure and function of these molecules. ibiantech.comglpbio.com Furthermore, the negative charges of the sulfonate groups help to minimize non-specific binding to cellular components, which are often negatively charged, thereby reducing background signal and improving imaging contrast. lumiprobe.com
The second key feature is the azide (–N₃) group. The azide is a bioorthogonal chemical handle, meaning it is chemically inert within complex biological systems but can undergo specific, highly efficient reactions with a complementary partner. This functionality allows Sulfo-Cyanine5.5 azide to be used in "click chemistry," a suite of reactions known for their high yield, specificity, and biocompatibility. broadpharm.comnih.gov The azide group can react with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes (e.g., DBCO or BCN) in a copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com This enables the precise and stable covalent attachment of the fluorophore to biomolecules that have been metabolically, genetically, or chemically engineered to contain an alkyne or strained alkyne group. nih.govresearchgate.net
Selected Research Applications of Sulfonated Cyanine Azide Dyes:
| Application Area | Research Focus | Organism/System | Key Finding | Source(s) |
| Targeted Drug Delivery | Development of a polypeptide platform for targeted delivery of docetaxel (B913) to prostate-specific membrane antigen (PSMA). | Prostate cancer cells | A conjugate with Sulfo-Cy5 demonstrated the platform's potential for creating bimodal diagnostic and therapeutic agents. | nih.gov |
| In Vivo Imaging | Pre-targeting of microspheres and bacteria in the liver using copper-free click chemistry. | Mice | In vivo click reaction between a DBCO-radiolabel and a Cy5-azide functionalized entity was successful, demonstrating a viable in vivo targeting strategy. | rsc.org |
| Cellular Labeling | Site-specific labeling of cell-surface proteins. | Mammalian cells | Genetic code expansion to incorporate an alkyne-bearing amino acid, followed by reaction with an azide-functionalized dye, allowed for precise protein labeling on live cells. | researchgate.net |
| Multiplexed Microscopy | Development of a method for higher multiplexed in vivo imaging. | Mice | A click chemistry-based signal removal strategy (SAFE) allowed for cyclic imaging with more than 10 colors to phenotype immune cells in live animals. | nih.gov |
Overview of Research Trajectories for Sulfo Cyanine5.5 Azide
Advanced Synthetic Routes to Sulfo-Cyanine5.5 Azide Derivatives
The synthesis of Sulfo-Cyanine5.5 azide typically follows a modular approach, where the indolenine precursors are first synthesized and sulfonated, followed by the construction of the polymethine bridge and final introduction of the azide functionality. nih.gov This strategy is advantageous as it allows for the late-stage introduction of sensitive functional groups, thereby preventing their degradation under the potentially harsh conditions required for the initial heterocycle formation. nih.gov
A general synthetic pathway involves the following key steps:
Synthesis of Sulfonated Indolenine Precursors: The synthesis often begins with the reaction of a substituted hydrazine (B178648) with an appropriate ketone to form the indolenine ring. Subsequent sulfonation using agents like fuming sulfuric acid introduces the water-solubilizing sulfonate groups onto the benzoindole rings.
Formation of the Hemicyanine Intermediate: One of the sulfonated indolenine precursors is then reacted with a suitable bis-aldehyde or its equivalent, such as malonaldehyde bis(phenylimine) monohydrochloride, in the presence of a dehydrating agent like acetic anhydride (B1165640) to form a hemicyanine intermediate.
Condensation to Form the Cyanine Core: The hemicyanine intermediate is then condensed with a second equivalent of a different sulfonated indolenine precursor, often one bearing a linker with a reactive group, in a solvent such as pyridine (B92270) or methanol (B129727) with a basic catalyst like triethylamine.
Introduction of the Azide Moiety: The final step involves the conversion of a precursor functional group on the linker to the azide. This can be achieved, for example, by reacting a terminal amine with an azide-transfer reagent or by nucleophilic substitution of a leaving group with sodium azide.
The azide group serves as a versatile "click chemistry" handle, enabling covalent attachment to alkyne-modified biomolecules through either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). aatbio.com The azide is typically introduced via a linker attached to one of the indolenine nitrogens to spatially separate the reactive group from the fluorescent core, minimizing potential interference with its photophysical properties. A common strategy involves using a linker with a terminal amine, which can then be converted to the azide. glpbio.com
Achieving high purity and yield in the synthesis of Sulfo-Cyanine5.5 azide necessitates careful optimization of reaction conditions. Cyanine dyes are known to be sensitive to harsh conditions, such as strong acids, bases, and high temperatures, which can lead to degradation of the polymethine chain. researchgate.net
Key optimization parameters include:
Solvent: The choice of solvent is crucial for both solubility of reactants and reaction efficiency. Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and alcohols like ethanol. researchgate.net
Base: The selection and concentration of the base used to catalyze the condensation steps can significantly impact the yield. Triethylamine is a commonly used base. researchgate.net
Temperature: Reactions are often carried out at room temperature or with gentle heating to avoid degradation of the dye. lumiprobe.com
Purification: High-performance liquid chromatography (HPLC) is the gold standard for purifying cyanine dyes to research-grade purity. nih.gov Gel filtration and dialysis can also be employed, particularly for removing unreacted dye from bioconjugates. lumiprobe.com
| Parameter | Condition | Rationale |
| Solvent | DMF, DMSO, Ethanol | Good solubility for reactants and intermediates. |
| Base | Triethylamine | Mild base to catalyze condensation without significant dye degradation. |
| Temperature | Room Temperature to 50°C | Avoids thermal degradation of the polymethine chain. |
| Purification | HPLC, Gel Filtration | Ensures high purity of the final product and removal of byproducts. |
Table 1: General Optimized Reaction Conditions for Sulfo-Cyanine Dye Synthesis. This table provides a summary of generally optimized reaction conditions for the synthesis of sulfonated cyanine dyes. Specific conditions for Sulfo-Cyanine5.5 azide may vary depending on the specific synthetic route and precursors used.
Design Principles for Enhancing Probe Hydrophilicity and Stability
The performance of a fluorescent probe in a biological environment is critically dependent on its hydrophilicity and stability. For Sulfo-Cyanine5.5 azide, these properties are primarily governed by the presence and number of sulfonate groups.
The incorporation of multiple sulfonate groups is a key design feature of Sulfo-Cyanine5.5 azide. These negatively charged moieties significantly enhance the water solubility of the otherwise hydrophobic cyanine core. lumiprobe.comglpbio.comnanopaprika.eu This high aqueous solubility is essential for bioconjugation reactions, which are typically performed in aqueous buffers, and prevents the need for organic co-solvents that can denature sensitive biomolecules like proteins. lumiprobe.comnanopaprika.eu Furthermore, the sulfonate groups help to reduce the tendency of the dye molecules to aggregate in aqueous environments, a common issue with cyanine dyes that can lead to fluorescence quenching. glpbio.comnanopaprika.eu
Non-specific binding to proteins and other biological components is a major challenge in bioimaging, as it can lead to high background signals and misinterpretation of data. The negatively charged sulfonate groups on Sulfo-Cyanine5.5 azide play a crucial role in mitigating these non-specific interactions. aatbio.com The electrostatic repulsion between the negatively charged dye and the predominantly negatively charged surfaces of many proteins and cell membranes helps to minimize non-specific adsorption. Research has shown that increasing the number of sulfonate groups on a cyanine dye can significantly reduce its binding to serum albumin.
| Strategy | Mechanism |
| Increased Sulfonation | Electrostatic repulsion between the negatively charged dye and biomolecules. |
| Use of Blocking Agents | Agents like Bovine Serum Albumin (BSA) can saturate non-specific binding sites. |
| Adjustment of Buffer Ionic Strength | Increased salt concentration can shield electrostatic interactions. |
| Inclusion of Surfactants | Non-ionic surfactants can disrupt hydrophobic interactions. |
Table 2: Strategies to Mitigate Non-Specific Binding of Cyanine Dyes. This table outlines common strategies employed to reduce the non-specific binding of cyanine dyes in biological applications.
Diversification of Sulfo-Cyanine5.5 Conjugation Motifs
While the azide group is a powerful tool for bioconjugation via click chemistry, the modular nature of Sulfo-Cyanine5.5 synthesis allows for the incorporation of a variety of other reactive functional groups. This diversification expands the utility of the Sulfo-Cyanine5.5 scaffold, enabling its conjugation to a wider range of biomolecules and surfaces.
Common alternative conjugation motifs include:
N-hydroxysuccinimide (NHS) ester: This group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds. broadpharm.com
Maleimide (B117702): This functionality is highly selective for thiol groups, found in cysteine residues, forming a stable thioether linkage. lumiprobe.com
Tetrazine: This moiety participates in the inverse-electron-demand Diels-Alder (IEDDA) reaction with strained alkenes, such as trans-cyclooctene (B1233481) (TCO), providing an extremely fast and bioorthogonal ligation strategy. researchgate.netaatbio.com
Carboxylic Acid: This group can be activated in situ using carbodiimides like EDC to react with primary amines.
Amine: A primary amine can be used for conjugation to activated carboxylic acids or for enzymatic labeling. glpbio.com
| Conjugation Motif | Target Functional Group | Reaction Type |
| Azide | Alkyne | Azide-Alkyne Cycloaddition (Click Chemistry) |
| NHS Ester | Amine | Amide Bond Formation |
| Maleimide | Thiol | Thioether Bond Formation |
| Tetrazine | trans-Cyclooctene (TCO) | Inverse-Electron-Demand Diels-Alder |
| Carboxylic Acid | Amine (with activator) | Amide Bond Formation |
| Amine | Activated Carboxylic Acid | Amide Bond Formation |
Table 3: Common Conjugation Motifs for Sulfo-Cyanine5.5 Derivatives. This table summarizes various reactive functional groups that can be incorporated into the Sulfo-Cyanine5.5 scaffold and their corresponding target functionalities and reaction types.
Sulfo-Cyanine5.5 azide stands as a testament to the power of rational dye design for advanced biological applications. Its synthesis, while complex, allows for the precise installation of key functional elements: a highly fluorescent NIR core, water-solubilizing sulfonate groups, and a versatile azide handle for bioconjugation. The principles of enhancing hydrophilicity and minimizing non-specific binding through sulfonation are central to its success as a biological probe. Furthermore, the ability to diversify the conjugation motif beyond the azide group expands the repertoire of biomolecules that can be labeled with this exceptional fluorophore, ensuring its continued prominence in the cutting-edge research of today and tomorrow.
Azide as a Universal "Click" Chemistry Handle
Sulfo-Cyanine5.5 azide (tripotassium salt) is a prominent example of a bioorthogonal reporter molecule, designed for facile and specific labeling through "click" chemistry. The azide moiety serves as a highly selective and stable functional group that does not readily react with the functional groups typically found in biological systems, thus preventing non-specific labeling.
The primary utility of the azide group is its participation in two main types of click reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted triazole linkage. organic-chemistry.orgnih.gov The reaction is highly efficient, proceeds under mild, often aqueous conditions, and is orthogonal to most biological functional groups, making it ideal for bioconjugation. organic-chemistry.org Sulfo-Cyanine5.5 azide can be readily conjugated to alkyne-modified proteins, nucleic acids, or other biomolecules using this method. aatbio.comlumiprobe.com The reaction typically proceeds in the presence of a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) catalyst in situ. nih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the potential cytotoxicity of the copper catalyst is a concern, SPAAC offers a metal-free alternative. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide to form a stable triazole ring. nih.govaatbio.com The inherent ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a catalyst. Sulfo-Cyanine5.5 azide is therefore also suitable for copper-free click reactions with biomolecules functionalized with strained alkynes. aatbio.comlumiprobe.com
The synthesis of Sulfo-Cyanine5.5 azide itself is not extensively detailed in publicly available research literature. However, a common synthetic route for creating acyl azides from their corresponding carboxylic acids involves the use of activating agents. For example, a general method involves the reaction of a carboxylic acid with reagents such as trichloroacetonitrile (B146778) and triphenylphosphine (B44618) in the presence of sodium azide. organic-chemistry.org This suggests a plausible synthetic pathway for Sulfo-Cyanine5.5 azide would start from its carboxylic acid precursor, Sulfo-Cyanine5.5 carboxylic acid. This precursor would be activated to facilitate nucleophilic attack by the azide anion. Another approach involves the decarboxylative azidation of aliphatic carboxylic acids using a silver catalyst and a persulfate oxidant in the presence of a sulfonyl azide source. chemrevlett.com
Below is a data table summarizing the key properties of Sulfo-Cyanine5.5 azide (tripotassium).
| Property | Value | Reference |
| Molecular Formula | C44H50N6O13S4 | broadpharm.com |
| Molecular Weight | 999.2 g/mol | broadpharm.com |
| CAS Number | 1801695-56-6 | broadpharm.com |
| Excitation Maximum (Ex) | 678 nm | broadpharm.com |
| Emission Maximum (Em) | 694 nm | broadpharm.com |
| Extinction Coefficient | 190,000 cm⁻¹M⁻¹ | broadpharm.com |
| Solubility | Water, DMSO, DMF, DCM | broadpharm.com |
| Purity | >90% | broadpharm.com |
Synthesis and Utility of Other Reactive Derivatives (e.g., NHS ester, maleimide, alkyne)
In addition to the azide derivative, Sulfo-Cyanine5.5 is available with other reactive functionalities that expand its utility in bioconjugation. These include the N-hydroxysuccinimidyl (NHS) ester, maleimide, and alkyne derivatives. The general synthetic strategy for these compounds involves the covalent modification of a Sulfo-Cyanine5.5 precursor that contains a suitable functional group, such as a carboxylic acid or an amine.
Sulfo-Cyanine5.5 NHS Ester:
The NHS ester of Sulfo-Cyanine5.5 is a widely used amine-reactive derivative. lumiprobe.com It readily reacts with primary and secondary amines on biomolecules, such as the lysine residues of proteins, to form stable amide bonds. aatbio.com The reaction is typically carried out in a buffer at a slightly alkaline pH (around 8.0-9.0) to ensure the deprotonation of the amine groups, enhancing their nucleophilicity. aatbio.com
The synthesis of Sulfo-Cyanine5.5 NHS ester generally starts from Sulfo-Cyanine5.5 carboxylic acid. lumiprobe.com The carboxylic acid is activated to facilitate the attachment of the NHS group. This activation can be achieved using various coupling agents, such as carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of N-hydroxysuccinimide (NHS).
Sulfo-Cyanine5.5 Maleimide:
The maleimide derivative of Sulfo-Cyanine5.5 is specifically designed for the selective labeling of thiol (sulfhydryl) groups, which are present in the cysteine residues of proteins. nih.govnih.gov The maleimide group undergoes a Michael addition reaction with the thiol group to form a stable thioether bond. This reaction is highly specific for thiols under mild conditions, typically at a pH range of 6.5-7.5. nih.gov While the resulting thiosuccinimide linkage was once considered irreversible, recent studies have shown it can undergo retro-Michael reactions, particularly in the presence of other thiols. nih.govsci-hub.se However, strategies to create more robust maleimide-based bioconjugates have been developed. dntb.gov.ua
The synthesis of Sulfo-Cyanine5.5 maleimide would likely involve the reaction of an amine-functionalized Sulfo-Cyanine5.5 precursor with a maleimide-containing linker that has an amine-reactive group, such as a maleimide-PEG-NHS ester.
Sulfo-Cyanine5.5 Alkyne:
The alkyne derivative of Sulfo-Cyanine5.5 serves as the complementary reactive partner for azide-functionalized molecules in click chemistry reactions. lumiprobe.comlumiprobe.com Similar to the azide derivative, the terminal alkyne group is bioorthogonal and allows for highly specific and efficient conjugation via CuAAC. lumiprobe.comlumiprobe.com This provides a flexible approach to bioconjugation, where either the dye or the biomolecule can be functionalized with the azide or the alkyne. The synthesis of Sulfo-Cyanine5.5 alkyne would typically involve the reaction of an amine or carboxylic acid precursor of the dye with a linker molecule containing a terminal alkyne and a corresponding reactive group. A research study demonstrated the synthesis of a docetaxel (B913)/Sulfo-Cyanine5 conjugate where the Sulfo-Cyanine5-NHS ester was attached to a free amino group of a molecular platform. nih.gov Another study detailed a modular approach for the synthesis of heterobifunctional cyanine 5 dyes, where functional groups like an azido-homoalanine or a propargyl ester were introduced in the final synthesis step. acs.org
The following data table summarizes the properties of these reactive derivatives.
| Derivative | Reactive Towards | Linkage Formed | Key Features |
| NHS Ester | Primary and secondary amines (e.g., lysine residues) | Amide bond | High reactivity with amines at slightly alkaline pH. aatbio.com |
| Maleimide | Thiols (e.g., cysteine residues) | Thioether bond | High specificity for thiols at neutral pH. nih.gov |
| Alkyne | Azides | Triazole ring | Used in copper-catalyzed click chemistry (CuAAC). lumiprobe.comlumiprobe.com |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sulfo-Cyanine5.5 Azide
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used bioconjugation reaction. It involves the reaction between the azide group of Sulfo-Cyanine5.5 azide and a terminal alkyne functional group that has been incorporated into a biomolecule. The reaction is catalyzed by a copper(I) source, which is typically generated in situ from copper(II) salts (like CuSO₄) and a reducing agent (like sodium ascorbate) or stabilized by a chelating ligand. nih.govnih.gov
The CuAAC reaction is known for its rapid kinetics and high efficiency, with second-order rate constants typically around 200 M⁻¹s⁻¹. nih.gov The efficiency of labeling biomolecules with Sulfo-Cyanine5.5 azide via CuAAC is generally high, leading to excellent yields under mild, aqueous conditions. However, the reaction's performance in biological systems can be influenced by several factors. The presence of copper-chelating moieties in the system can impact catalyst availability. Conversely, strategic placement of a chelating group, such as a pyridine, near the azide or alkyne can accelerate the reaction through a chelation-assisted mechanism. nih.gov It is also important to note that buffers containing preservatives like sodium azide (NaN₃) can interfere with the reaction, as the inorganic azide competes with the dye's organic azide for the alkyne target, thereby reducing labeling efficiency. lumiprobe.com
The methodology for CuAAC labeling with Sulfo-Cyanine5.5 azide must be adapted to the specific biomolecular target.
Proteins: To label proteins, an alkyne handle must first be introduced. This can be achieved by reacting primary amines (e.g., lysine side chains or the N-terminus) with an alkyne-containing NHS ester or by incorporating unnatural amino acids with alkyne side chains (e.g., homopropargylglycine) via metabolic labeling. nih.gov For site-specific modification, reagents that selectively target the protein's N-terminus can be used to install the alkyne. nih.gov During the subsequent CuAAC reaction, the use of a copper-chelating ligand like THPTA is recommended to stabilize the Cu(I) catalyst, prevent its oxidation, and minimize potential damage to the protein. lumiprobe.com
Nucleic Acids: Labeling of DNA and RNA typically involves the enzymatic or chemical synthesis-based incorporation of alkyne-modified nucleosides, such as 5-ethynyl-2′-deoxyuridine (EdU). nih.gov Sulfo-Cyanine5.5 azide can then be "clicked" onto the alkyne-modified nucleic acid. Due to the cytotoxicity of copper, CuAAC labeling of nucleic acids is almost exclusively performed on fixed cells or in vitro. nih.govnih.gov Careful purification is required post-labeling to remove copper ions, which can otherwise cause degradation of the nucleic acid strands.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Catalyst-Free Bioconjugation
To overcome the cytotoxicity associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is catalyst-free and relies on the high intrinsic reactivity of a strained cyclooctyne with an azide. lumiprobe.cominterchim.fr
In SPAAC, the alkyne partner is a cyclic alkyne that possesses significant ring strain, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]non-4-yne (BCN). interchim.frresearchgate.net These strained alkynes react rapidly and specifically with the azide group of Sulfo-Cyanine5.5 azide without the need for a catalyst. medchemexpress.com The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne. DBCO derivatives generally exhibit faster reaction kinetics compared to simpler cyclooctynes due to their optimized ring strain and electronic properties. acs.org Studies comparing different cyclooctynes have shown that sterically demanding dibenzocyclooctynes react significantly faster with primary azides than sterically non-demanding cyclooctynes like BCN. nih.gov This rapid, catalyst-free ligation allows for swift and efficient labeling of biomolecules under physiological conditions. lumiprobe.com
The foremost advantage of using SPAAC with Sulfo-Cyanine5.5 azide is its biocompatibility. The absence of a cytotoxic copper catalyst makes it the ideal method for labeling biomolecules in living cells and whole organisms. nih.gov This has enabled the visualization of dynamic cellular processes that were previously inaccessible. For example, cells can be cultured with azide-containing metabolic precursors, such as the methionine analog azidohomoalanine (Aha) or azide-modified sugars. nih.gov These precursors are incorporated directly into newly synthesized proteins or glycans. Subsequent treatment with a DBCO- or BCN-modified biomolecule allows for the fluorescent labeling of these targets with Sulfo-Cyanine5.5 azide in situ, providing a powerful tool for tracking protein synthesis, trafficking, and post-translational modifications in real-time. nih.govibiantech.com Its application is particularly valuable for labeling sensitive proteins that would be denatured or inactivated by the presence of copper. broadpharm.com
Table 2: Comparison of Bioconjugation Chemistries for Sulfo-Cyanine5.5 Azide
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
|---|---|---|
| Reaction Partners | Terminal Alkyne + Azide | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide |
| Catalyst Required | Yes (Copper (I)) | No |
| Kinetics | Fast (e.g., ~200 M⁻¹s⁻¹) | Variable, can be very fast (DBCO > BCN) |
| Biocompatibility | Limited; copper is cytotoxic | High; suitable for live-cell imaging |
| Primary Application | In vitro labeling, fixed cells | Live-cell imaging, sensitive biomolecules |
| Key Advantage | High efficiency, robust reaction | Catalyst-free, bioorthogonal in living systems |
Alternative Bioconjugation Chemistries Utilizing Sulfo-Cyanine5.5 Derivatives
While the azide derivative is tailored for click chemistry, the core Sulfo-Cyanine5.5 fluorophore can be equipped with other reactive groups to target different functional moieties on biomolecules. These derivatives provide alternative strategies for bioconjugation when the introduction of an alkyne is not feasible or desired.
Sulfo-Cyanine5.5 NHS Ester: This derivative contains an N-hydroxysuccinimidyl (NHS) ester functional group. NHS esters are highly reactive towards primary amines (-NH₂), such as the side chain of lysine residues and the N-terminus of proteins. axispharm.comibiantech.com The reaction forms a stable, covalent amide bond. This chemistry is one of the most common methods for labeling proteins and antibodies under mild, slightly basic (pH 7.5-8.5) aqueous conditions. broadpharm.com
Sulfo-Cyanine5.5 Maleimide: The maleimide derivative is designed to react specifically with thiol (sulfhydryl) groups (-SH). axispharm.commedchemexpress.com This makes it an excellent choice for labeling cysteine residues within proteins and peptides. antibodies.com The reaction, a Michael addition, forms a stable thioether bond. To ensure specificity, any disulfide bonds in the protein must first be reduced to free thiols using a reducing agent like TCEP. antibodies.com
Table 3: Alternative Sulfo-Cyanine5.5 Derivatives and Their Targets
| Derivative Name | Reactive Group | Target Functional Group | Resulting Bond | Primary Biomolecule Target |
|---|---|---|---|---|
| Sulfo-Cyanine5.5 NHS Ester | N-Hydroxysuccinimidyl Ester | Primary Amine (-NH₂) | Amide | Proteins (Lysine residues) |
| Sulfo-Cyanine5.5 Maleimide | Maleimide | Thiol (-SH) | Thioether | Proteins (Cysteine residues) |
Amine-Reactive Conjugation (NHS Ester)
Amine-reactive chemistry is a widely used method for labeling biomolecules, primarily targeting the primary amines found at the N-terminus of proteins and on the side chains of lysine residues. aatbio.com The most common reagents for this purpose are N-hydroxysuccinimidyl (NHS) esters, which react with non-protonated aliphatic amines to form a stable amide bond. aatbio.comtocris.com This reaction is typically performed in buffers with a slightly basic pH of 8.0 to 9.5 to ensure the amine groups are deprotonated and thus sufficiently nucleophilic. aatbio.com It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target biomolecule for reaction with the NHS ester. aatbio.comtocris.com
Sulfo-Cyanine5.5 azide itself is not an amine-reactive compound and will not directly conjugate with lysine residues. The azide group is unreactive toward amines. To utilize Sulfo-Cyanine5.5 azide in a process that labels a protein's amine groups, a two-step approach involving a bifunctional linker is required. First, the protein is treated with a linker containing an NHS ester on one end and a compatible bioorthogonal functional group, such as an alkyne, on the other. This initial step attaches the alkyne group to the protein's lysine residues. Following this modification, the alkyne-modified protein can then be specifically labeled via a click chemistry reaction with Sulfo-Cyanine5.5 azide.
| Feature | Description |
| Reactive Group | N-Hydroxysuccinimide (NHS) Ester |
| Target Residue | Primary Amines (e.g., Lysine, N-terminus) aatbio.com |
| Bond Formed | Amide |
| Optimal pH | 8.0 - 9.5 aatbio.com |
| Common Application | General protein and antibody labeling. medchemexpress.com |
Thiol-Reactive Conjugation (Maleimide)
Thiol-reactive conjugation provides a more selective alternative to amine labeling by targeting the sulfhydryl groups of cysteine residues. thermofisher.com Maleimides are the most common thiol-reactive group; they react with thiols at a near-neutral pH (7.0-7.5) to form a stable thioether bond. thermofisher.comalfa-chemistry.com At this pH, the reaction is highly selective for thiols over the more abundant amine groups, which are typically protonated and less reactive. thermofisher.combiotium.com For proteins with internal disulfide bonds, a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be used to free up cysteine residues for conjugation. alfa-chemistry.com
Similar to the amine-reactive scenario, Sulfo-Cyanine5.5 azide does not react directly with thiols. To label a cysteine residue with this dye, the biomolecule must first be functionalized with a compatible reaction partner. This is typically achieved using a heterobifunctional linker, such as one containing a maleimide group and an alkyne group. The maleimide end reacts with the cysteine residue, thereby introducing an alkyne handle onto the protein. Subsequently, the Sulfo-Cyanine5.5 azide can be attached via an azide-alkyne click reaction. Alternatively, for direct thiol labeling, researchers would use a thiol-reactive version of the dye, such as Sulfo-Cyanine5.5 maleimide. apexbt.com
| Feature | Description |
| Reactive Group | Maleimide |
| Target Residue | Thiols (e.g., Cysteine) thermofisher.com |
| Bond Formed | Thioether thermofisher.com |
| Optimal pH | 7.0 - 7.5 alfa-chemistry.com |
| Common Application | Site-specific protein labeling, as cysteine is less common than lysine. biotium.com |
Strategies for Maintaining Biomolecular Activity Post-Conjugation
Covalently attaching a fluorescent dye to a biomolecule can sometimes compromise its structure and function. Several strategies can be employed to mitigate these effects and maintain the activity of the resulting conjugate.
Enhancing Hydrophilicity: Large, aromatic dye molecules can induce protein aggregation and precipitation, particularly when multiple dyes are attached. researchgate.net Sulfo-Cyanine5.5 azide is a sulfonated dye, meaning it contains sulfo (SO₃⁻) groups. lumiprobe.com These groups significantly increase its water solubility and impart a negative charge, which helps to prevent aggregation of the labeled biomolecule and minimize non-specific binding. lumiprobe.comibiantech.com
Controlling the Degree of Labeling (DOL): The DOL, or the number of dye molecules per biomolecule, is a critical parameter. Over-labeling can lead to fluorescence quenching and can interfere with the protein's active sites or binding interfaces, leading to a loss of activity. researchgate.net It is often necessary to optimize the molar ratio of the dye to the protein during the conjugation reaction to achieve a low DOL (often aiming for 1:1) that provides sufficient signal without compromising function. tocris.comresearchgate.net
Site-Specific Conjugation: Randomly labeling lysine residues can be detrimental if some of these residues are located in the active site or are crucial for protein folding and stability. acs.org Bioorthogonal labeling strategies, such as those enabled by Sulfo-Cyanine5.5 azide, facilitate site-specific conjugation. By introducing a unique reactive handle (e.g., an alkyne) at a specific, non-essential location on the protein—either through cysteine modification or the incorporation of an unnatural amino acid—the dye can be attached with precision, preserving the integrity of the biomolecule's functional domains. acs.orgnih.gov
Post-Conjugation Purification and Storage: After the labeling reaction, it is essential to remove any unreacted, free dye from the conjugate solution. This is typically done using methods like gel filtration, dialysis, or chromatography. alfa-chemistry.com Proper storage of the final conjugate, often at 2-8°C for short-term or -20°C in a solution containing stabilizers like glycerol (B35011) for long-term, is crucial for maintaining its activity. alfa-chemistry.com
Fluorescence Microscopy Techniques
The versatility of Sulfo-Cyanine5.5 azide extends to a range of fluorescence microscopy applications, from generating high-contrast images of intricate cellular details to enabling the visualization of dynamic processes in living cells and pushing the boundaries of resolution with super-resolution techniques.
High-Contrast Imaging of Cellular and Subcellular Structures
Sulfo-Cyanine5.5 azide is adept at providing high-contrast images of cellular and subcellular structures. Its bright fluorescence stands out against the low autofluorescence of biological specimens in the far-red region of the spectrum, resulting in clear and detailed visualizations. broadpharm.com The sulfonic acid groups in its structure enhance its water solubility and create a net negative charge, which helps to minimize non-specific binding to cellular components and further improves image contrast. lumiprobe.com This makes it an excellent choice for labeling a variety of biomolecules, including proteins, antibodies, and nucleic acids, to elucidate their distribution and organization within the cell. nih.gov For instance, through click chemistry, Sulfo-Cyanine5.5 azide can be conjugated to molecules that target specific organelles, allowing for their precise and high-contrast visualization.
A key application of this high-contrast imaging is in the detailed analysis of cellular architecture. For example, cyanine dyes are used to label the peptidoglycan in bacterial cell walls, which can then be visualized with high resolution. nih.gov While not specific to Sulfo-Cyanine5.5 azide, this demonstrates the principle of using such dyes for detailed structural analysis. Furthermore, the ability to label specific proteins allows for the visualization of complex structures like the cytoskeleton, which is crucial for understanding cell motility and shape. nih.govrsc.org
Live-Cell Imaging and Dynamic Process Monitoring
The ability to image living cells over time is crucial for understanding the dynamic nature of biological processes. Sulfo-Cyanine5.5 azide's properties make it well-suited for live-cell imaging. Its fluorescence in the near-infrared spectrum minimizes phototoxicity and cellular damage, which are common issues with shorter wavelength fluorophores. nih.gov This allows for prolonged imaging sessions without significantly impacting cell viability or function.
A significant application of Sulfo-Cyanine5.5 azide in live-cell imaging is the tracking of dynamic cellular events such as endocytosis and viral entry. By conjugating the dye to specific ligands or viral components, researchers can follow their journey into and within the cell in real-time. For instance, studies have utilized cyanine dyes like Cy5, a close analog of Sulfo-Cyanine5.5, to dually label the capsid and genome of viruses to monitor their entry and uncoating in live cells. nih.govresearchgate.net This approach provides valuable insights into the mechanisms of viral infection. Similarly, tracking the uptake of particles via clathrin-mediated endocytosis can be achieved by labeling the particles with suitable fluorescent probes, allowing for the detailed analysis of their interaction with the endocytic machinery. nih.govbiorxiv.org While these examples may not exclusively use Sulfo-Cyanine5.5 azide, they highlight the potential of this class of dyes for monitoring such dynamic processes.
The table below summarizes research findings related to the use of cyanine dyes in live-cell imaging.
| Dynamic Process | Labeled Component | Imaging Technique | Key Finding |
| Viral Entry | Poliovirus Capsid (Cy5) and Genome (Syto82) | Live-cell fluorescence microscopy | Real-time visualization of viral uncoating and RNA release near the plasma membrane. nih.govresearchgate.net |
| Endocytosis | Fluorescently labeled particles | Total Internal Reflection Fluorescence (TIRF) Microscopy | Tracking of individual particle uptake and interaction with the endocytic machinery. nih.govbiorxiv.org |
Super-Resolution Microscopy Utilizing Sulfo-Cyanine5.5 Azide Conjugates
Super-resolution microscopy techniques have broken the diffraction limit of light microscopy, enabling the visualization of cellular structures with unprecedented detail. Cyanine dyes, including Cy5 and its derivatives like Sulfo-Cyanine5.5, are pivotal to many of these techniques, particularly direct Stochastic Optical Reconstruction Microscopy (dSTORM). nih.govnih.gov
In dSTORM, the photoswitching properties of fluorophores are exploited to temporally separate their emissions, allowing for their precise localization. Cyanine dyes like Cy5 and Alexa Fluor 647, which shares structural and spectral similarities with Cy5, can be induced to switch between a fluorescent "on" state and a dark "off" state. nih.govnih.gov This blinking behavior allows for the sequential imaging and localization of individual molecules, from which a super-resolved image is reconstructed.
Sulfo-Cyanine5.5 azide conjugates can be used in dSTORM to achieve nanoscale resolution of cellular components. For example, by metabolically labeling plasma membrane proteins with an azide-containing amino acid, these proteins can then be tagged with a Sulfo-Cyanine5.5 azide conjugate via click chemistry. Subsequent dSTORM imaging can reveal the nanoscale organization of these proteins within the membrane, providing insights into membrane microdomains and protein clustering. nih.gov Research has demonstrated the use of Tet-Cy5 for dSTORM imaging of NMDA receptors, showcasing the potential of cyanine dye conjugates in super-resolution applications. researchgate.net
The following table outlines the role of cyanine dyes in super-resolution microscopy.
| Super-Resolution Technique | Fluorophore | Application |
| dSTORM | Alexa Fluor 647 (Cy5 analog) | Imaging of metabolically labeled peptidoglycan in bacteria. nih.gov |
| dSTORM | Cy5 | Imaging of plasma membrane proteins and glycans. nih.gov |
| dSTORM/STED | Tet-Cy5 | Imaging of NMDA receptors and HIV Env protein. researchgate.net |
Preclinical In Vivo Optical Imaging Methodologies
The application of Sulfo-Cyanine5.5 azide extends beyond the microscopic level to preclinical in vivo imaging in animal models, offering deep tissue penetration and the ability to monitor molecular events in a living organism.
Deep Tissue Penetration with Near-Infrared Emission
A major advantage of Sulfo-Cyanine5.5 azide for in vivo imaging is its emission in the near-infrared (NIR) window (typically 650-900 nm). lumiprobe.com Biological tissues exhibit significantly lower absorption and scattering of light in this spectral range compared to the visible spectrum. This reduced attenuation allows for deeper penetration of both the excitation and emission light, enabling the visualization of fluorescent probes located several millimeters to centimeters within the tissue. nih.gov This capability is crucial for non-invasively imaging organs and tumors in small animal models.
The superior tissue penetration of NIR dyes like Cy5.5 has been demonstrated in studies comparing them to other fluorochromes. For instance, in tumor-bearing animals, Cy7, another NIR dye, was found to be superior for visualizing structures located deep within the animal compared to shorter wavelength cyanine dyes. nih.gov This highlights the general advantage of using NIR fluorophores for deep tissue imaging.
Monitoring Molecular Events in Research Animal Models
The ability to conjugate Sulfo-Cyanine5.5 azide to a wide array of targeting molecules via click chemistry makes it an invaluable tool for monitoring specific molecular events in vivo. By attaching the dye to antibodies, peptides, or other ligands that bind to specific biomarkers, researchers can visualize and quantify the expression and localization of these targets in living animals. nih.govelsevierpure.com
A notable application is in the field of oncology for imaging tumors and monitoring therapeutic responses. For example, Cy5.5 has been conjugated to factor VIIa (fVIIa), the natural ligand for tissue factor (TF), which is aberrantly expressed on the vascular endothelial cells of many tumors. nih.gov In mouse models of glioma, pancreatic cancer, and squamous cell carcinoma, Cy5.5-labeled fVIIa specifically localized to the tumor vasculature, allowing for clear tumor visualization. nih.gov This approach can be used to detect primary tumors and metastases, as well as to assess the efficacy of anti-cancer therapies that target the tumor vasculature. nih.gov
Another study utilized a Cy5.5-labeled cyclic peptide, GX1, which specifically binds to gastric tumor-derived vascular endothelial cells. nih.gov Dynamic fluorescence imaging in mice with gastric cancer xenografts demonstrated the specific targeting of the tumor by the Cy5.5-GX1 probe, highlighting its potential as a tool for both tumor imaging and targeted drug delivery. nih.gov
Furthermore, Sulfo-Cy5 has been incorporated into a bimodal theranostic conjugate for targeting prostate-specific membrane antigen (PSMA) on prostate cancer cells. This conjugate, which also included the chemotherapeutic drug docetaxel, was used for cell staining, demonstrating the potential for simultaneous diagnosis and therapy.
The table below provides examples of monitoring molecular events in animal models using cyanine dye conjugates.
| Molecular Target | Targeting Moiety | Animal Model | Key Finding |
| Tissue Factor (TF) | Factor VIIa (fVIIa) | Mice with glioma, pancreatic, and squamous cell carcinoma xenografts | Specific localization of Cy5.5-fVIIa to tumor vasculature, enabling tumor imaging and monitoring of therapeutic response. nih.gov |
| Gastric Tumor Vasculature | Cyclic Peptide (GX1) | Mice with gastric cancer xenografts | Specific targeting and imaging of tumor vasculature with Cy5.5-GX1. nih.gov |
| Epidermal Growth Factor Receptor (EGFr) | Epidermal Growth Factor (EGF) | Mice with EGFr-overexpressing cancer | Selective accumulation of EGF-Cy5.5 in tumors with high EGFr expression. elsevierpure.com |
Evaluation of Targeted Probe Accumulation and Distribution in Research Models
The azide functionality of Sulfo-Cyanine5.5 allows for its conjugation to a wide array of targeting moieties, such as peptides, antibodies, and nanoparticles, through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. medchemexpress.com This creates fluorescently labeled probes that can be administered in preclinical models to study their accumulation at specific sites of interest, such as tumors.
One notable application involves the development of a polypeptide-based molecular platform for targeted delivery to the Prostate-Specific Membrane Antigen (PSMA), a receptor overexpressed in prostate cancer. nih.gov In this study, a bimodal conjugate was synthesized containing both the chemotherapeutic drug docetaxel and Sulfo-Cyanine5 as a fluorescent label. nih.gov This allowed for the visualization of the conjugate's accumulation in PSMA-positive cancer cells. nih.gov
Another research avenue has explored the use of Sulfo-Cyanine5 azide to label neurotoxin-functionalized exosomes for targeted delivery to the peripheral nervous system. broadpharm.com The fluorescent tag enabled the tracking of these engineered exosomes and the assessment of their targeting efficiency. broadpharm.com
The following table summarizes key findings from studies evaluating the accumulation of Sulfo-Cyanine5.5 azide-labeled probes:
| Targeted Probe | Research Model | Key Findings on Accumulation and Distribution | Reference |
| PSMA-Targeted Polypeptide Conjugate | LNCaP (PSMA-positive) and PC-3 (PSMA-negative) prostate cancer cell lines | Homogeneous diffuse staining was observed in all LNCaP cells, with the most intensive fluorescence signal in the perinuclear area, indicating intracellular localization. No fluorescence signal was detected in PC-3 cells. | nih.gov |
| Neurotoxin-Functionalized Exosomes | In vitro models of peripheral nervous system cells | The fluorescent signal from the labeled exosomes allowed for the visualization and quantification of their targeted delivery to specific neuronal cell types. | broadpharm.com |
These studies underscore the utility of Sulfo-Cyanine5.5 azide in providing critical data on the in vitro and in vivo performance of targeted probes, guiding their further development for diagnostic and therapeutic applications.
Flow Cytometry for Quantitative Biological Analysis
Flow cytometry is a powerful technique for the high-throughput analysis of single cells in a heterogeneous population. axispharm.com Sulfo-Cyanine5.5 azide's favorable spectral properties, including its bright fluorescence and excitation/emission maxima in the far-red spectrum, make it an excellent candidate for use in multicolor flow cytometry experiments. axispharm.com
Cell Sorting and Phenotyping Applications
The distinct spectral characteristics of Sulfo-Cyanine5.5 allow for its inclusion in complex multi-color flow cytometry panels with minimal spectral overlap with other commonly used fluorophores. This enables the simultaneous detection of multiple cellular markers for precise cell sorting and immunophenotyping. Its high water solubility, conferred by the sulfonate groups, is advantageous for labeling proteins and other biomolecules in aqueous environments without causing aggregation. lumiprobe.com
While specific studies detailing the use of Sulfo-Cyanine5.5 azide for cell sorting and phenotyping are emerging, its properties make it highly suitable for these applications. The ability to conjugate it to specific antibodies allows for the labeling of cell surface markers, facilitating the identification and isolation of specific cell subpopulations from a mixed sample.
Analyzing Cellular Association and Internalization Mechanisms
Understanding how therapeutic and diagnostic agents associate with and enter cells is crucial for their design and optimization. Sulfo-Cyanine5.5 azide provides a means to fluorescently label molecules of interest and track their journey into the cell.
Research has shown that cyanine dyes, such as Cy5, when conjugated to oligonucleotides, can influence their subcellular localization. One study demonstrated that Cy5-labeled oligonucleotides accumulated at the mitochondrial membrane. nih.gov This accumulation was attributed to the high mitochondrial membrane potential and the specific molecular structure of the Cy5 dye. nih.gov This finding highlights the importance of considering the fluorescent label itself as a potential contributor to the cellular fate of a conjugate.
In the context of the previously mentioned PSMA-targeted polypeptide platform, the Sulfo-Cy5 label was instrumental in confirming the intracellular localization of the conjugate in PSMA-positive cells. nih.gov Fluorescent microscopy revealed that after a 2-hour incubation period, the conjugate was observed within the cells, particularly in the perinuclear region. nih.gov
The table below presents findings related to the cellular association and internalization of Sulfo-Cyanine5.5 azide-labeled molecules:
| Labeled Molecule | Cell Type | Observed Cellular Association/Internalization | Reference |
| Cy5-labeled oligonucleotides | Mesenchymal stem cells | Accumulation at the mitochondrial membrane. | nih.gov |
| PSMA-targeted polypeptide conjugate with Sulfo-Cy5 | LNCaP prostate cancer cells | Intracellular localization, with a strong signal in the perinuclear area. | nih.gov |
Integration with Photoacoustic Imaging for Enhanced Contrast
Photoacoustic imaging (PAI) is a hybrid imaging modality that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound. ucl.ac.uk In PAI, short laser pulses are used to generate ultrasound waves from light-absorbing molecules, providing anatomical and functional information. ucl.ac.uk The use of exogenous contrast agents can significantly enhance the photoacoustic signal from a region of interest. rsc.org
Cyanine dyes, including derivatives of Cy5.5, are being explored as promising photoacoustic contrast agents due to their strong absorption in the near-infrared (NIR) window, where light can penetrate deeper into biological tissues. nih.govacs.org The conversion of light energy into heat, a prerequisite for generating a photoacoustic signal, is a characteristic of these dyes. nih.govacs.org
Research has focused on developing novel cyanine-based probes for enhanced photoacoustic imaging. For instance, a pH-activatable sensor, CypHRGD, was developed for both fluorescence and photoacoustic imaging of tumors. nih.govacs.org This probe demonstrated cRGD-facilitated tumor targeting and accumulation, leading to activation in the acidic environment of organelles after endocytosis, which in turn enhanced the photoacoustic signal. nih.govacs.org
Another study focused on improving the photostability of cyanine dyes for in vivo photoacoustic imaging of tumors. By introducing a triplet-state quencher into the cyanine dye structure, researchers were able to create a more photostable probe that allowed for clear and sequential photoacoustic imaging of tumors.
The integration of Sulfo-Cyanine5.5 azide into photoacoustic imaging strategies holds significant potential. Its ability to be conjugated to targeting ligands allows for the development of molecularly targeted photoacoustic contrast agents. This can lead to a higher signal-to-background ratio and more specific visualization of biological processes at the molecular level.
The following table summarizes research on cyanine dyes as photoacoustic contrast agents:
| Probe | Imaging Application | Key Finding for Enhanced Contrast | Reference |
| CypHRGD (pH-activatable cyanine dye) | Tumor imaging | The probe's activation in the acidic tumor microenvironment led to an enhanced photoacoustic signal, improving sensitivity and specificity. | nih.govacs.org |
| Photostabilized cyanine dye (IC-5-T) | In vivo tumor imaging | The modified dye showed improved photostability, allowing for clearer and more consistent photoacoustic imaging over time. | researchgate.net |
These advancements highlight the growing role of cyanine dyes like Sulfo-Cyanine5.5 azide in the development of next-generation contrast agents for photoacoustic imaging, offering the potential for more sensitive and specific disease detection.
Applications in Chemical Biology and Bioanalytical Assays
Targeted Labeling of Biomolecules for Mechanistic Studies
The ability to selectively tag and visualize specific biomolecules in their native environment is fundamental to understanding their function. Sulfo-Cyanine5.5 azide (B81097) provides a robust method for achieving this, enabling detailed mechanistic studies.
The study of receptor-ligand interactions is critical in drug discovery and understanding cellular signaling. Fluorescently labeling proteins and antibodies with Sulfo-Cyanine5.5 azide allows for the direct visualization and analysis of these binding events. researchgate.netsciengine.com One powerful approach involves genetically encoding a non-canonical amino acid with an alkyne group into a protein of interest. This allows for the site-specific conjugation of Sulfo-Cyanine5.5 azide via click chemistry. antibodies.com This method ensures that the fluorescent label is attached at a precise location, minimizing potential interference with the protein's natural function and binding capabilities. antibodies.com
Labeled antibodies are frequently used in immunoassays and cell imaging to identify and quantify target proteins. lumiprobe.com Commercially available kits facilitate the straightforward labeling of antibodies with cyanine (B1664457) dyes, enabling their use in a variety of binding assays. lumiprobe.comlumiprobe.com For instance, researchers have used Cy5.5-labeled exosomes, pre-incubated with a specific antibody (anti-ITGA6), to study the role of exosome surface proteins in organ uptake, demonstrating that the antibody could block the interaction. nih.gov This highlights how labeled biomolecules serve as probes to investigate complex biological interactions.
| Research Area | Labeling Strategy | Key Finding |
| Protein Structure & Redox Properties | Site-specific incorporation of a non-canonical amino acid into the MtrC protein, followed by click chemistry with a fluorophore. antibodies.com | Site-selective labeling did not alter the protein's three-dimensional structure or its redox properties. antibodies.com |
| Receptor-Ligand Binding | Use of fluorescently labeled ligands or antibodies to visualize interactions with receptors on or within cells. researchgate.net | Enables direct observation of binding events, crucial for validating drug targets and understanding signaling pathways. researchgate.netsciengine.com |
| Exosome Targeting | Labeling of exosomes with Cy5.5 and pre-incubation with an anti-ITGA6 antibody. nih.gov | Demonstrated that specific antibodies can block the uptake of exosomes by certain organs, revealing mechanisms of interaction. nih.gov |
Fluorescently labeling nucleic acids is essential for techniques like fluorescence in situ hybridization (FISH), real-time PCR, and microarray analysis. eurofinsgenomics.com Sulfo-Cyanine5.5 azide can be attached to oligonucleotides that have been synthesized with a terminal alkyne modification. lumiprobe.com These labeled probes are instrumental in studying hybridization kinetics—the rate at which a single-stranded nucleic acid molecule binds to its complementary strand.
In one study, a near-infrared fluorescent cyanine dye, Cy5.5, was used to label DNA probes for both Southern and Northern blot hybridization. nih.gov This method proved to be simple, economical, and versatile for identifying gene disruption, analyzing differential gene transcription, and confirming RNA cleavage. nih.gov The high brightness and photostability of cyanine dyes make them ideal for such applications. lumiprobe.com Furthermore, the water-soluble nature of sulfo-cyanine dyes is particularly advantageous as it prevents aggregation and ensures the stability of the labeled nucleic acid, which is crucial for accurate kinetic measurements.
| Application | Biomolecule Labeled | Method | Significance |
| Blot Hybridization | DNA Probes | Covalent attachment of Cy5.5 dye. nih.gov | Provided a sensitive and specific method for identifying gene disruption and analyzing gene transcription. nih.gov |
| Detection in Biological Samples | Oligonucleotides | Attachment of fluorescent molecules via click chemistry. eurofinsgenomics.com | Creates highly specific and sensitive probes for detecting nucleic acids in techniques like FISH and real-time PCR. eurofinsgenomics.com |
| RNA Tracking | RNA | Incorporation of chemically modified nucleoside triphosphates (NTPs) during synthesis or via FISH. | Enables quantitative tracking and localization of RNA molecules within cells to study their distribution and dynamic changes. |
Peptides and aptamers (short, single-stranded DNA or RNA molecules) are widely used as recognition elements due to their ability to bind to specific targets with high affinity. Conjugating these molecules to Sulfo-Cyanine5.5 azide facilitates their use in molecular recognition studies, diagnostics, and targeted therapies. medchemexpress.comnih.govnih.gov Click chemistry provides a highly selective method to attach the dye to a peptide modified with an alkyne group, creating a stable conjugate. nih.gov
For example, a study focused on improving the tumor-targeting ability of the aptamer AS1411, which binds to nucleolin, a protein overexpressed on cancer cells. nih.gov By conjugating the aptamer to human serum albumin (HSA), researchers significantly increased its blood half-life and tumor uptake. nih.gov The use of fluorescent labels in such studies is critical for visualizing the biodistribution and target engagement of the aptamer-conjugate. Similarly, a bimodal conjugate was synthesized containing a cytostatic drug (docetaxel) and a Sulfo-Cy5 fluorescent label on a peptide-based platform designed to target prostate-specific membrane antigen (PSMA), demonstrating the utility of this approach for developing theranostic agents. nih.gov
Nanoparticles and exosomes are of great interest as vehicles for drug delivery. nih.gov Fluorescent labeling is a cornerstone of this research, allowing scientists to track the movement, biodistribution, and cellular uptake of these delivery systems. nih.gov A common and effective strategy involves metabolic glycan labeling. nih.gov In this method, cells are cultured with an unnatural sugar, such as N-azidoacetyl-D-mannosamine (Ac₄ManNAz), which is metabolized and incorporated into the glycans on the cell surface and on the surface of the exosomes they secrete. nih.gov These azide-modified exosomes can then be readily labeled with an alkyne-modified dye, or conversely, alkyne-modified exosomes can be labeled with Sulfo-Cyanine5.5 azide via a click reaction. lumiprobe.comnih.gov
This bioorthogonal labeling strategy is highly specific and has been shown not to alter the fundamental physicochemical properties of the exosomes. nih.gov Studies have used Cy5.5-labeled exosomes to track their distribution in mice, revealing that they accumulate in specific organs and can home to tumors. nih.govnih.gov This research is vital for understanding the natural trafficking of exosomes and for designing engineered vesicles for targeted drug delivery. nih.govbroadpharm.com However, it is noteworthy that in some cases, the addition of a fluorescent dye has been shown to alter the biodistribution of nanoparticles, emphasizing the need for careful controls in such studies. nih.gov
Quantitative Bioanalytical Assay Development
Beyond qualitative visualization, Sulfo-Cyanine5.5 azide is also a valuable tool for developing quantitative assays that can measure biological activities with high sensitivity.
Fluorogenic probes, which become fluorescent upon interaction with an enzyme, are powerful tools for monitoring enzymatic activity in real-time. nih.govacs.org While many such probes are designed with a recognition moiety that is cleaved by the enzyme, an alternative approach utilizes click chemistry to detect the result of an enzymatic reaction. This method is particularly useful for enzymes that modify their substrates by adding a chemical group.
A prime example is the study of protein S-palmitoylation, a reversible lipid modification catalyzed by a family of enzymes. nih.gov In this assay, cells are first incubated with a palmitic acid analog containing an alkyne group. This alkyne-modified fatty acid is then enzymatically attached to target proteins within the cell. After cell lysis, the alkyne-tagged proteins are detected by a click reaction with a fluorescent azide reporter, such as Cy5.5-azide. nih.gov The resulting fluorescence intensity is proportional to the amount of modified protein, providing a quantitative measure of the enzymatic activity. This click-chemistry-based approach enables the purification, identification, and quantification of enzyme-modified proteins from complex biological samples. nih.govresearchgate.netmdpi.com
Fluorescence Resonance Energy Transfer (FRET) Applications in Structural Biology
Sulfo-Cyanine5.5 azide is a valuable tool in structural biology, particularly for studies employing Förster Resonance Energy Transfer (FRET). FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores), a donor and an acceptor. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor, making it a powerful "spectroscopic ruler" for measuring intramolecular and intermolecular distances in biomolecules and their complexes.
The azide group on Sulfo-Cyanine5.5 allows for its precise, covalent attachment to a specific site on a biomolecule, such as a protein or nucleic acid, that has been modified to contain an alkyne group. This is typically achieved through copper-catalyzed or strain-promoted click chemistry, enabling the creation of specifically labeled macromolecules. nih.govmedchemexpress.com
In FRET-based structural biology experiments, Sulfo-Cyanine5.5 typically serves as the acceptor fluorophore due to its far-red emission spectrum. It is often paired with a suitable donor dye, such as Sulfo-Cyanine3.5. glpbio.com The spectral overlap between the emission of the donor (e.g., Sulfo-Cyanine3.5) and the absorption of the acceptor (Sulfo-Cyanine5.5) is critical for efficient FRET.
Research has demonstrated the utility of the Cy3.5 and Cy5.5 dye pair in single-molecule FRET (smFRET) studies to investigate the conformational dynamics of nucleic acids and nucleosomes. lumiprobe.com These studies benefit from the photostability of the Cy5.5 fluorophore, which allows for extended observation times under continuous laser illumination, a key requirement for tracking complex biological processes at the single-molecule level. lumiprobe.com By measuring changes in FRET efficiency, researchers can elucidate the structural transitions and dynamics of biomolecules, providing insights into their biological function.
Table 1: Spectral Properties of FRET-Relevant Cyanine Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Role in FRET |
| sulfo-Cyanine3.5 | ~581 | ~598 | Donor |
| sulfo-Cyanine5 | ~646-649 | ~662-672 | Acceptor |
| sulfo-Cyanine5.5 | ~673-678 | ~691-707 | Acceptor |
Data compiled from multiple sources. glpbio.comacs.organtibodies.com
Environmental Sensing with Modified Sulfo-Cyanine5.5 Probes
The core structure of Sulfo-Cyanine5.5 serves as a robust scaffold for the development of fluorescent probes for environmental sensing. While the dye itself is not selective for specific environmental analytes, it can be chemically modified to create highly specific sensors. The azide functional group is instrumental in this process, providing a convenient handle for attaching a "recognition moiety" via click chemistry. lumiprobe.com This recognition element is a molecule designed to selectively bind to a target analyte, such as a metal ion or a pollutant.
The general principle behind these modified probes is that the binding of the target analyte to the recognition moiety induces a change in the fluorescence properties of the nearby Sulfo-Cyanine5.5 fluorophore. This change can manifest as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity or a shift in the emission wavelength.
Research into the broader class of indole (B1671886) heptamethine cyanine dyes, to which Sulfo-Cyanine5.5 belongs, illustrates this potential. For example, fluorescent probes have been synthesized for the detection of:
Metal Cations: By combining a cyanine dye with a recognition group like BODIPY, researchers have created probes that can detect ferrous ions (Fe²⁺). nih.gov
Gaseous Signaling Molecules: A near-infrared (NIR) fluorescent probe based on a cyanine fluorophore was developed for the sensitive and selective detection of hydrogen sulfide (B99878) (H₂S), a molecule with significant environmental and biological relevance. nih.gov The probe demonstrated a 58-fold increase in fluorescence upon reaction with H₂S. nih.gov
Thiols: Cyanine-based probes have been engineered to react with thiol-containing molecules like glutathione, cysteine, and homocysteine, which are important in both biological systems and environmental contexts. acs.org
By modifying Sulfo-Cyanine5.5 azide with appropriate selective receptors, it is possible to design targeted probes for monitoring a wide range of environmental contaminants with high sensitivity and the advantages of far-red fluorescence, such as reduced background interference. nih.gov
Investigating Molecular Interactions and Biological Pathways
Sulfo-Cyanine5.5 azide is a powerful reagent for elucidating complex molecular interactions and tracking biological pathways. Its utility stems from its bright, far-red fluorescence, high water solubility, and the specific conjugation chemistry afforded by the azide group. glpbio.combroadpharm.com These properties make it ideal for labeling biomolecules like proteins, peptides, and oligonucleotides without significantly perturbing their function. medchemexpress.com
The azide group allows for the dye to be clicked onto molecules containing alkyne groups through either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition. medchemexpress.com This bioorthogonal labeling strategy enables researchers to tag specific molecules within complex biological mixtures or even in living cells and organisms to study their interactions and trafficking.
Key research applications include:
Studying Biomolecular Binding: Labeled biomolecules can be used in a variety of bioanalytical assays to quantify binding affinities and kinetics. antibodies.com For instance, single-molecule FRET studies using Cy5.5-labeled molecules can reveal the dynamics of protein-DNA binding and conformational changes within biomolecular complexes. lumiprobe.com
In Vivo Imaging: The emission of Sulfo-Cyanine5.5 in the near-infrared (NIR) window allows for deep tissue penetration with minimal autofluorescence from endogenous molecules. nih.govaxispharm.com This makes it an excellent choice for non-invasive in vivo imaging to monitor the distribution and fate of labeled molecules, providing insights into biological pathways, disease progression, and the efficacy of targeted therapies.
Tracking Cellular Processes: By attaching Sulfo-Cyanine5.5 azide to specific proteins or ligands, scientists can visualize their localization and movement within cells using fluorescence microscopy. This allows for the investigation of pathways such as receptor-mediated endocytosis, protein trafficking, and the dynamics of the cytoskeleton.
The high water solubility provided by the sulfo- groups minimizes non-specific binding to cellular components, ensuring that the observed fluorescence signal accurately reflects the location of the target molecule. glpbio.com
Table 2: Properties and Applications of Sulfo-Cyanine5.5 Azide
| Property | Description | Relevance |
| Molecular Formula | C₄₃H₄₅K₃N₆O₁₃S₄ | Defines the chemical composition of the tripotassium salt. glpbio.com |
| Molecular Weight | ~1099.41 g/mol | Important for calculating concentrations and labeling ratios. glpbio.com |
| Solubility | Good in water, DMF, DMSO | Allows for labeling reactions in aqueous buffers, which is crucial for sensitive biomolecules. glpbio.com |
| Conjugation Chemistry | Azide group for click chemistry (CuAAC, SPAAC) | Enables highly specific and efficient labeling of alkyne-modified molecules. medchemexpress.com |
| Application | Labeling of proteins, peptides, and oligonucleotides | Used to create fluorescent probes for studying molecular interactions. medchemexpress.com |
| Application | In vivo imaging | Far-red emission is suitable for deep tissue imaging with low background. axispharm.com |
Advancements in Probe Design and Functional Modulators
Development of Targeted Molecular Imaging Agents (TMIAs)
Targeted Molecular Imaging Agents (TMIAs) are designed to accumulate selectively at a site of interest, such as a tumor or a specific cell population, thereby increasing the signal-to-noise ratio and providing more precise diagnostic information. The azide (B81097) functional group on Sulfo-Cyanine5.5 is central to its role in creating these agents, primarily through click chemistry. lumiprobe.commedchemexpress.combroadpharm.comprecisepeg.com This versatile and efficient conjugation method allows for the covalent attachment of the dye to a wide array of targeting moieties. The azide group can react with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cycloalkynes like DBCO or BCN in a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). medchemexpress.commedchemexpress.com
Ligand-directed targeting involves conjugating the fluorophore to a molecule (a ligand) that has a high affinity for a specific biological receptor. The azide group of Sulfo-Cyanine5.5 azide enables its straightforward incorporation into TMIAs that target receptors overexpressed in disease states.
A notable example is the development of agents targeting the Prostate-Specific Membrane Antigen (PSMA), a receptor highly expressed on prostate cancer cells. nih.gov Researchers have developed molecular platforms containing a urea-based, PSMA-targeting fragment (Glu-Urea-Lys or EuK). nih.gov This platform is designed with a terminal azide group, allowing for the sequential and specific attachment of molecules like Sulfo-Cyanine5.5 via click chemistry. nih.gov This strategy creates a bimodal agent that can carry both a therapeutic payload and an imaging reporter to the cancer cell, guided by the high affinity of the EuK ligand for PSMA. nih.gov The inherent hydrophilicity of Sulfo-Cyanine5.5, imparted by its four sulfonate groups, is advantageous in these conjugates as it helps to minimize non-specific binding in aqueous biological environments. lumiprobe.com
The high specificity of peptides and monoclonal antibodies (mAbs) for their respective biological targets makes them ideal vehicles for delivering imaging agents. Sulfo-Cyanine5.5 azide is well-suited for labeling these sensitive biomolecules due to the bioorthogonal nature of click chemistry, which can be performed in aqueous conditions without disrupting the molecule's structure and function. medchemexpress.combroadpharm.comlumiprobe.com
Peptide Conjugates: Short peptides that mimic natural receptor ligands can be synthesized with an alkyne group, preparing them for easy conjugation with Sulfo-Cyanine5.5 azide. This approach has been used to create imaging probes for various cellular receptors, leveraging the peptide sequence to direct the fluorescent dye to the target of interest.
Engineering Smart Probes with Tunable Fluorescence
"Smart" or "activatable" probes are engineered to change their fluorescence properties in response to specific environmental cues. This functionality is highly desirable as it can significantly improve the signal-to-background ratio by ensuring the probe only becomes brightly fluorescent upon reaching its target or encountering a specific physiological condition.
While Sulfo-Cyanine5.5 azide itself is not intrinsically pH-sensitive, it can be a critical component in the construction of pH-responsive probes. The strategy often involves using a pH-sensitive fluorophore in tandem with a pH-invariant one like a cyanine (B1664457) dye for ratiometric sensing. nih.gov For example, probes have been designed using a pH-sensitive dye like fluorescein (B123965) (FAM) and a pH-invariant dye like Cy5. nih.gov The fluorescence of FAM is quenched in the acidic environment of an endosome (pH 4.5-6.0) but increases significantly in the more basic cytoplasm (pH ~7.4). nih.gov
By incorporating Sulfo-Cyanine5.5 azide into a nucleic acid or peptide backbone alongside a pH-sensitive dye, a ratiometric probe can be created. The constant fluorescence of the Sulfo-Cyanine5.5 dye would serve as an internal reference, while the change in the other dye's fluorescence would report on the local pH. This design allows for quantitative monitoring of processes like endosomal escape of drug delivery vehicles. nih.gov Researchers have successfully synthesized various water-soluble, pH-sensitive pentamethine cyanine dyes that are fluorescent in acidic media but non-fluorescent in alkaline environments, demonstrating the tunability of the cyanine scaffold for pH sensing. researchgate.netnih.gov
Activatable probes are designed to exist in a quenched or "off" state, becoming fluorescent only after interaction with a specific biomarker, such as an enzyme. This activation can be achieved through various mechanisms, including Förster Resonance Energy Transfer (FRET) or specific chemical reactions that alter the dye's structure.
One strategy involves "masking" the cyanine fluorophore. nih.gov In this approach, the dye's fluorescence is initially quenched. The probe is designed so that a specific enzymatic activity, for example, will cleave a part of the molecule, "unmasking" the dye and restoring its fluorescence. The versatile conjugation chemistry of Sulfo-Cyanine5.5 azide makes it an excellent candidate for building such probes. It can be linked to a quencher molecule via a linker that is cleavable by a target enzyme (e.g., a specific protease overexpressed in tumors). Upon cleavage of the linker, the quencher diffuses away, and the Sulfo-Cyanine5.5 fluorescence is switched "on," signaling the presence and activity of the biomarker.
Strategies for Enhancing Photostability and Quantum Yield in Biological Contexts
The performance of a fluorophore is defined by its photophysical properties, primarily its photostability (resistance to photobleaching) and fluorescence quantum yield (the efficiency of converting absorbed photons into emitted photons). Sulfo-Cyanine5.5 is known for having good photostability and bright fluorescence, which are key advantages for imaging. lumiprobe.comaxispharm.com However, for demanding applications like single-molecule imaging or long-term live-cell tracking, further enhancements are often necessary.
The fluorescence quantum yield of Sulfo-Cyanine5.5 azide is reported to be approximately 0.21. lunanano.ca Strategies to improve these core properties are an active area of research.
Enhancing Photostability: A primary cause of photobleaching in cyanine dyes like Cy5 and its derivatives is the formation of reactive triplet states. A highly effective strategy to combat this is the direct conjugation of the fluorophore to triplet-state quenchers (TSQs). nih.gov Molecules such as cyclooctatetraene (B1213319) (COT), 4-nitrobenzyl alcohol (NBA), and Trolox have been shown to dramatically increase the photostability of Cy5 when covalently attached to it. nih.gov These "self-healing" dyes show significantly reduced blinking and are among the most photostable organic fluorophores available. nih.gov This same strategy can be applied to Sulfo-Cyanine5.5 azide, using its azide handle to link it not only to a targeting moiety but also to a photostabilizing TSQ molecule.
Improving Quantum Yield: The quantum yield of a dye can be influenced by its molecular structure and its local environment. Preventing dye aggregation is crucial, as aggregates often have significantly lower fluorescence. The four sulfonate groups on Sulfo-Cyanine5.5 already serve this purpose by increasing water solubility and reducing aggregation through electrostatic repulsion. lumiprobe.com Furthermore, structural modifications to the core cyanine structure can boost quantum yield. For instance, the introduction of cyano groups into certain fluorescent molecules has been shown to cause a remarkable improvement in photoluminescence quantum yields (PLQYs). rsc.org While this has been demonstrated in other systems, it points to a potential avenue for developing next-generation cyanine dyes with even brighter emission. Research has also focused on synthesizing novel dye backbones that inherently possess high quantum yields for in vivo imaging applications. rsc.org
Data Tables
Table 1: Optical Properties of Sulfo-Cyanine5.5 Azide
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 673 - 678 nm | medchemexpress.combroadpharm.commedchemexpress.comlunanano.ca |
| Emission Maximum (λem) | 691 - 707 nm | medchemexpress.combroadpharm.comlunanano.ca |
| Molar Extinction Coefficient (ε) | ~190,000 - 211,000 M⁻¹cm⁻¹ | broadpharm.comlunanano.ca |
| Fluorescence Quantum Yield (Φ) | ~0.21 | lunanano.ca |
Table 2: Summary of Enhancement Strategies for Cyanine Dyes
| Strategy | Goal | Mechanism | Reference(s) |
| Covalent conjugation of Triplet-State Quenchers (e.g., COT, Trolox) | Enhance Photostability | Reduces the lifetime of reactive triplet states, preventing photobleaching and blinking. | nih.gov |
| Introduction of Sulfonate Groups | Enhance Quantum Yield (indirectly) & Solubility | Increases water solubility, prevents aggregation-induced quenching, and minimizes non-specific binding. | lumiprobe.com |
| Structural Modification (e.g., adding cyano groups) | Enhance Quantum Yield | Alters the electronic structure of the fluorophore to favor radiative decay pathways over non-radiative ones. | rsc.org |
Chemical Modifications to Mitigate Photobleaching
Photobleaching, the irreversible photo-induced degradation of a fluorophore, is a critical limitation in fluorescence microscopy, particularly for long-term imaging experiments. For cyanine dyes, photobleaching is often initiated from the triplet state, which can react with molecular oxygen to produce reactive oxygen species (ROS) that in turn destroy the dye. rsc.orgresearchgate.net Several chemical modification strategies have been developed to counter this.
One major approach involves the covalent attachment of triplet-state quenchers (TSQs) to the cyanine scaffold. These molecules, such as cyclooctatetraene (COT), nitrobenzyl alcohol (NBA), and Trolox (a water-soluble vitamin E analog), can deactivate the excited triplet state of the fluorophore, thereby reducing the production of ROS. researchgate.netresearchgate.netacs.org Studies have shown that covalently linking COT to Cy5 significantly reduces the lifetime of the Cy5 triplet state, which correlates with enhanced photostability in single-molecule fluorescence measurements. researchgate.netacs.org
Another strategy focuses on modifying the electronic properties of the cyanine dye itself. Since singlet oxygen is an electrophilic species, reducing the electron density of the cyanine's polymethine chain can decrease its susceptibility to photooxidation. nih.gov This has been achieved by introducing electron-withdrawing groups, such as cyano groups, directly onto the methine bridge or by perfluorinating the aromatic rings of the cyanine structure. rsc.orgnih.gov Halogenation, particularly iodination, of the cyanine structure has also been shown to increase the production of free radicals, which can be harnessed for applications like photodynamic therapy, while also influencing photostability. nih.gov
Furthermore, research into a series of Cy5.5 analogs with varied net charges (from -3 to 0) has revealed that dyes with a lower net charge exhibit higher photostability. nih.gov A zwitterionic Cy5.5 analog, with a net charge of 0, demonstrated the highest stability under various oxygen concentrations. nih.gov The presence of multiple sulfonate groups, as in Sulfo-Cyanine5.5, is primarily intended to increase water solubility and reduce aggregation, but this can also indirectly influence photostability by affecting the local environment of the dye. researchgate.net
Table 1: Strategies for Enhancing Photostability of Cyanine Dyes
| Strategy | Mechanism | Example Modifier | Reference |
|---|---|---|---|
| Covalent attachment of triplet-state quenchers | Deactivates the excited triplet state, reducing ROS formation. | Cyclooctatetraene (COT), Trolox | researchgate.net, researchgate.net, acs.org |
| Modification of electronic properties | Reduces the electron density of the polymethine chain, decreasing reactivity with singlet oxygen. | Cyano groups, Fluoro substituents | nih.gov, rsc.org |
| Halogenation | Alters electronic properties and can increase intersystem crossing. | Iodine | nih.gov |
| Reduction of net charge | Lower net charge correlates with increased photostability. | Zwitterionic modifications | nih.gov |
Impact of Microenvironment on Fluorophore Performance
The fluorescence properties of cyanine dyes, including Sulfo-Cyanine5.5, are highly sensitive to their immediate microenvironment. researchgate.net Factors such as solvent polarity, viscosity, and binding to macromolecules can significantly alter their quantum yield, fluorescence lifetime, and emission spectra.
One of the primary non-radiative decay pathways for cyanine dyes in non-viscous aqueous solutions is cis-trans isomerization around the polymethine chain, which competes with fluorescence. researchgate.netresearchgate.net An increase in the viscosity of the solvent or restricting the rotational freedom of the dye by binding it to a biomolecule, such as DNA or a protein, can hinder this isomerization, leading to a significant enhancement in fluorescence intensity. researchgate.net For instance, the fluorescence efficiency of Cy3 and Cy5 has been shown to increase when covalently bound to oligonucleotides. researchgate.net
The polarity of the microenvironment also plays a crucial role, a phenomenon known as solvatochromism. Cyanine dyes often exhibit negative solvatochromism, where the emission wavelength shifts to shorter wavelengths (a blue shift) with increasing solvent polarity. researchgate.net This is due to changes in the dipole moment of the dye upon electronic excitation. researchgate.net The highly polar nature of Sulfo-Cyanine5.5 azide, due to its multiple sulfonate groups, ensures good water solubility and helps to minimize aggregation. broadpharm.comlumiprobe.com Dye aggregation is a common issue with cyanine dyes in aqueous solutions and typically leads to self-quenching and a decrease in fluorescence efficiency. researchgate.netresearchgate.net
The local pH can also influence fluorescence, although cyanine dyes like Sulfo-Cyanine5.5 are generally known for their low dependence of fluorescence on pH in the range of 3-10. aatbio.comlumiprobe.com However, specific modifications can be made to create pH-sensitive cyanine probes. For example, incorporating a dimethylamine (B145610) group into a heptamethine cyanine dye can render its fluorescence sensitive to acidic environments, a feature that can be exploited for selective imaging of tumor microenvironments. nih.gov
Table 2: Influence of Microenvironment on Cyanine Dye Fluorescence
| Microenvironmental Factor | Effect on Fluorescence | Underlying Mechanism | Reference |
|---|---|---|---|
| Increased Viscosity | Increased quantum yield | Restriction of cis-trans isomerization | researchgate.net |
| Binding to Macromolecules | Increased quantum yield | Restriction of rotational freedom | researchgate.net |
| Increased Solvent Polarity | Negative solvatochromism (blue shift) | Alteration of dipole moment upon excitation | researchgate.net, researchgate.net |
| Dye Aggregation | Decreased quantum yield (quenching) | Proximity-induced non-radiative decay | researchgate.net, researchgate.net |
| Acidic pH (for modified dyes) | Increased fluorescence | Protonation of specific functional groups | nih.gov |
Multiplexed Imaging Strategies with Spectrally Distinct Probes
Multiplexed imaging, the simultaneous visualization of multiple targets in a single sample, is a powerful technique for studying complex biological systems. leica-microsystems.com The favorable spectral properties of Sulfo-Cyanine5.5 azide—strong absorption in the far-red region (around 673-678 nm) and emission in the near-infrared (NIR) region (around 691-694 nm)—make it an excellent candidate for inclusion in multiplexed imaging panels. axispharm.comlumiprobe.com Its emission in the NIR window is particularly advantageous for in vivo imaging due to reduced light scattering and lower tissue autofluorescence. axispharm.comresearchgate.net
A common strategy for multiplexing is to combine several fluorophores with distinct excitation and emission spectra. Sulfo-Cyanine5.5 can be paired with other dyes that emit in different spectral regions, such as green-emitting (e.g., AF 488) or red-emitting (e.g., Cy3) fluorophores. lumiprobe.comlumiprobe.com For instance, in a study demonstrating super-multiplex imaging, Cy5.5-azide was used to label newly synthesized DNA, while another spectrally distinct dye, CF640R, was used to label α-tubulin, allowing for 8-color imaging when combined with other techniques. nih.gov
The azide functionality of Sulfo-Cyanine5.5 azide allows for its specific conjugation to alkyne-modified biomolecules via "click chemistry," enabling precise targeting. This chemical specificity is crucial for accurate multiplexed imaging, ensuring that the signal from each probe corresponds to its intended target. nih.gov
Advanced multiplexing techniques can also combine fluorescence microscopy with other imaging modalities. For example, electronic pre-resonance stimulated Raman scattering (epr-SRS) imaging can be performed in the near-infrared, a region that is orthogonal to visible fluorescence detection. This allows for the simultaneous imaging of multiple quantitative epr-SRS probes and several fluorescent probes like Sulfo-Cyanine5.5 in the same sample, significantly increasing the number of resolvable targets. nih.gov
Table 3: Example of a Multiplexed Imaging Panel Incorporating a Cy5.5 Probe
| Target | Probe | Detection Method | Emission Color (example) | Reference |
|---|---|---|---|---|
| Newly Synthesized DNA | EdU + Cy5.5-azide | Fluorescence | Red | nih.gov |
| α-tubulin | Antibody + CF640R | Fluorescence | Green | nih.gov |
| Newly Synthesized Protein | AHA + Alexa 647-alkyne | Fluorescence | (Spectrally distinct) | nih.gov |
| Nucleus | NucBlue® | Fluorescence | Blue | nih.gov |
Comparative Analysis with Other Near Infrared Fluorophores in Research
Performance Comparisons with Other Cyanine (B1664457) Dyes (e.g., Cy3, Cy5, Cy7)
The cyanine (Cy) dye family is a cornerstone of fluorescence imaging, characterized by a polymethine bridge connecting two nitrogen-containing heterocycles. The length of this bridge largely dictates the dye's spectral properties. glpbio.com Sulfo-Cyanine5.5 azide (B81097) belongs to this family, and its performance is best understood in comparison to its relatives like Cy3, Cy5, and Cy7.
Sulfo-Cyanine5.5 azide occupies a strategic position in the NIR spectrum, with excitation and emission maxima typically around 673-678 nm and 694-707 nm, respectively. acs.orgaatbio.com This places it between the far-red Cy5 dyes and the longer-wavelength Cy7 dyes. The key distinguishing feature of Sulfo-Cyanine5.5 is the presence of multiple sulfonate (sulfo) groups. This sulfonation imparts high water solubility, which is a significant advantage over non-sulfonated cyanines that often require organic co-solvents like DMSO or DMF for labeling reactions in aqueous buffers. lumiprobe.com This property is crucial when working with sensitive proteins or other biomolecules that could be denatured by organic solvents. Furthermore, the charged sulfonate groups help to reduce the aggregation of dye molecules, a common issue with cyanine dyes that can lead to fluorescence quenching. nih.gov
Compared to Cy3, a shorter-wavelength dye (approx. 550/570 nm Ex/Em), Sulfo-Cyanine5.5 azide offers the advantage of operating in the NIR window, which minimizes background autofluorescence from biological samples and allows for deeper tissue penetration in imaging studies. However, shorter-wavelength dyes like Cy3 often exhibit higher fluorescence quantum yields.
Cy5 (approx. 650/670 nm Ex/Em) is spectrally closer to Sulfo-Cyanine5.5. While their spectral properties are similar, the extensive sulfonation of Sulfo-Cyanine5.5 azide typically provides superior water solubility and reduced aggregation-induced quenching compared to standard Cy5. nih.gov Some studies have shown that modifications to the core Cy5 structure can enhance photostability and quantum yield. nih.govresearchgate.net
Cy7 (approx. 750/773 nm Ex/Em) emits further into the NIR region, making it highly suitable for deep-tissue in vivo imaging in small animals. While this provides an advantage in penetration depth, dyes with longer wavelengths generally have lower quantum yields due to increased non-radiative decay pathways. frontiersin.orgnih.gov Therefore, Sulfo-Cyanine5.5 azide provides a balance, offering substantial NIR benefits while often maintaining a higher quantum yield and brightness than Cy7. lumiprobe.com
Table 1: Comparative Spectral Properties of Selected Cyanine Dyes
| Fluorophore | Typical Excitation Max (nm) | Typical Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reported Quantum Yield (Φ) | Key Features |
|---|---|---|---|---|---|
| Sulfo-Cyanine5.5 azide | 673 - 678 | 694 - 707 | ~190,000 - 211,000 acs.orgnih.gov | ~0.2 (Varies) researchgate.net | High water solubility, NIR emission, Azide for click chemistry lumiprobe.com |
| Cy3 azide | ~555 | ~569 | ~150,000 aatbio.com | ~0.15 aatbio.com | Bright visible fluorescence, high quantum yield, less tissue penetration |
| Sulfo-Cy5 azide | ~646 - 647 | ~662 - 663 | ~251,000 - 271,000 antibodies.comjenabioscience.com | ~0.2 - 0.28 researchgate.netantibodies.com | High water solubility, far-red emission, photostable lumiprobe.comantibodies.com |
| Cy7 azide | ~750 | ~773 | ~250,000 | ~0.1 - 0.2 (Varies) lumiprobe.com | Deep NIR emission, ideal for in vivo imaging, lower quantum yield lumiprobe.com |
Advantages over Non-Cyanine Near-Infrared Fluorophores (e.g., Alexa Fluor, DyLight, BDP dyes)
The landscape of NIR fluorophores includes several other prominent classes, such as Alexa Fluor and DyLight dyes, which are themselves often based on sulfonated rhodamine or cyanine structures, and Boron-dipyrromethene (BODIPY or BDP) dyes. biosyn.comsyronoptics.comchemrevlett.com
Alexa Fluor Dyes: Alexa Fluor dyes are renowned for their high brightness and photostability. uci.edu Studies have frequently shown that Alexa Fluor conjugates are more photostable and less prone to self-quenching upon conjugation to proteins than their Cy dye counterparts. nih.govresearchgate.netresearchgate.net For example, Alexa Fluor 680 is spectrally similar to Cy5.5 and is noted for its brightness and photostability. uci.eduiu.edu However, Sulfo-Cyanine5.5 azide holds several advantages. The sulfonation of cyanine dyes is a key feature that Alexa Fluor dyes also utilize for water solubility. biosyn.com One notable advantage for Sulfo-Cyanine5.5 azide can be cost, as Alexa Fluor dyes are patented and often priced higher. biosyn.com Furthermore, some research suggests that the perceived superiority of Alexa Fluor dyes in photostability may not be universal across all conditions. One study highlighted that in non-polar mounting media, cyanine dyes could appear brighter and require shorter microscope acquisition times than Alexa Fluor dyes. jacksonimmuno.com Another critical analysis pointed out that photostability comparisons can be influenced by the excitation source used, and noted a lack of direct comparative data between Alexa Fluor 680 and Cy5.5 in a key study that broadly favored Alexa Fluor dyes. nih.gov
DyLight Dyes: The DyLight series of dyes are also designed for high performance. DyLight 680 is spectrally similar to Sulfo-Cyanine5.5 azide and Alexa Fluor 680. fluorofinder.com While competitive in performance, the specific advantage of Sulfo-Cyanine5.5 azide lies in its explicit design for bioorthogonal chemistry. The integrated azide handle provides a direct and efficient route for covalent labeling via click chemistry, a feature not inherent to all dye series. licor.comlumiprobe.com
BDP Dyes: Boron-dipyrromethene dyes are known for their sharp emission peaks and high fluorescence quantum yields. chemrevlett.com However, the core BDP structure absorbs in the blue-green region. Significant and often complex chemical modifications are required to shift their emission into the near-infrared, which can sometimes compromise their high quantum yield. chemrevlett.comresearchgate.net Sulfo-Cyanine5.5 azide, being a native NIR dye, provides strong NIR performance without requiring the extensive structural engineering that BDP dyes need to reach similar wavelengths.
The primary advantage of Sulfo-Cyanine5.5 azide over these classes is its identity as a complete, ready-to-use tool for bioorthogonal labeling in the NIR spectrum. It combines good spectral properties, high aqueous solubility to minimize aggregation and preserve biomolecule integrity, and a reactive azide group for highly specific and efficient "click" conjugation. lumiprobe.com
Table 2: Feature Comparison with Non-Cyanine NIR Dyes
| Feature | Sulfo-Cyanine5.5 azide | Alexa Fluor 680 | DyLight 680 | BDP-NIR Dyes |
|---|---|---|---|---|
| Core Structure | Sulfonated Pentamethine Cyanine | Sulfonated Rhodamine/Cyanine | Proprietary | Boron-dipyrromethene |
| Key Advantage | High water solubility, integrated azide for click chemistry | High photostability & brightness nih.govuci.edu | Bright & photostable alternative | Sharp emission peaks, high quantum yield (in visible range) chemrevlett.com |
| Primary Limitation | Can be less photostable than Alexa Fluor dyes in some conditions researchgate.net | Higher cost, potential for misleading photostability comparisons biosyn.comnih.gov | May require separate functionalization for click chemistry | Requires extensive modification for NIR emission chemrevlett.com |
| Aqueous Solubility | Very High lumiprobe.com | High | High | Generally lower, requires solubilizing modifications |
Considerations for Selecting Sulfo-Cyanine5.5 Azide in Specific Research Applications
The decision to use Sulfo-Cyanine5.5 azide should be based on the specific requirements of the experiment.
Select Sulfo-Cyanine5.5 azide when:
Bioorthogonal Labeling is Required: The terminal azide group is the defining feature for its use in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions. lumiprobe.com This allows for the precise and efficient labeling of alkyne-modified biomolecules (proteins, nucleic acids, glycans) in complex biological mixtures with minimal off-target reactions. lumiprobe.comnih.gov
Aqueous Labeling Conditions are Critical: The high hydrophilicity conferred by the sulfonate groups makes it ideal for labeling proteins or other biomolecules that are sensitive to the organic co-solvents often needed for non-sulfonated dyes. This ensures that the native conformation and function of the target molecule are preserved.
Near-Infrared Detection is Necessary: For applications like in vivo imaging, deep-tissue microscopy, or flow cytometry of cells with high autofluorescence, the NIR emission of Sulfo-Cyanine5.5 azide (Em ~700 nm) is highly advantageous for achieving a high signal-to-noise ratio. nih.gov
A Balance of Performance is Desired: It offers a practical compromise between the brighter, but shorter-wavelength visible dyes (like Cy3) and the deeper-penetrating, but often dimmer, longer-wavelength NIR dyes (like Cy7). glpbio.com
Consider alternatives when:
Ultimate Photostability is the Sole Priority: In applications involving extremely long or high-intensity illumination, an Alexa Fluor dye like AF680 might offer superior photostability, though direct comparisons should be evaluated critically based on the specific experimental setup. nih.govnih.gov
The Conjugation Chemistry is Not Azide-Based: If labeling is to be achieved through other functional groups like NHS esters (for amines) or maleimides (for thiols), then reactive derivatives from other dye families (e.g., Alexa Fluor NHS Ester, DyLight Maleimide) would be more direct choices.
The Sharpest Possible Emission Peak is Needed: For specialized applications requiring extremely fine spectral separation, a BDP-based dye might be considered, assuming a suitable NIR-emitting version is available. chemrevlett.com
Future Directions and Emerging Research Avenues
Integration with Advanced High-Throughput Screening Platforms
The compatibility of Sulfo-Cyanine5.5 azide (B81097) with aqueous environments and its bright, stable fluorescence make it an ideal candidate for high-throughput screening (HTS) platforms. lumiprobe.comwindows.net Automated HTS systems, which can process thousands of samples daily, rely on robust and reliable fluorescent probes for accurate and reproducible results. nih.gov The high water solubility of Sulfo-Cyanine5.5 azide, conferred by its sulfonate groups, minimizes non-specific binding to cellular components and microplate surfaces, a critical factor in reducing background noise and improving the signal-to-noise ratio in automated imaging and flow cytometry-based screening. lumiprobe.com
Future research is expected to focus on the development of pre-conjugated Sulfo-Cyanine5.5 azide libraries for specific cellular targets, enabling rapid and efficient screening of drug candidates and biological effectors. The use of this dye in automated, high-content screening microscopy will allow for the detailed analysis of cellular responses to various stimuli in a high-throughput manner. youtube.com Furthermore, the application of click chemistry allows for the efficient labeling of biomolecules in complex biological samples, a feature that is highly advantageous for HTS applications in proteomics and biomarker discovery. researchgate.net
Expansion into New Research Disciplines (e.g., Optogenetics, Biosensing)
The favorable spectral properties of Sulfo-Cyanine5.5 azide, particularly its emission in the near-infrared (NIR) window where tissue penetration is maximal, position it for expansion into new and exciting research disciplines. axispharm.com
Biosensing: The development of novel biosensors based on Sulfo-Cyanine5.5 azide is a rapidly growing area. nih.govresearchgate.net One promising approach is the use of Förster Resonance Energy Transfer (FRET), where the fluorescence of Sulfo-Cyanine5.5 azide is modulated by its proximity to another fluorophore. nih.govfrontiersin.org FRET-based biosensors can be designed to detect specific biomolecules, enzymatic activities, or changes in the cellular microenvironment. frontiersin.orgnih.gov For instance, a FRET pair consisting of Sulfo-Cyanine5.5 and a suitable donor dye could be incorporated into a peptide or protein that changes conformation upon binding to a target analyte, leading to a measurable change in FRET efficiency. The high extinction coefficient and quantum yield of cyanine (B1664457) dyes make them excellent candidates for F-RET applications. nih.gov
Optogenetics and Neuroscience: While the direct application of Sulfo-Cyanine5.5 azide in optogenetics is still an emerging area, its properties are highly relevant. The ability to label specific neurons or neuronal proteins with a bright, photostable, and NIR-emitting dye would be invaluable for deep-tissue imaging of neural circuits. Future research may involve the conjugation of Sulfo-Cyanine5.5 azide to targeting moieties that specifically bind to neuronal receptors or channels, allowing for precise visualization of their distribution and dynamics.
Computational Modeling and Rational Design of Next-Generation Sulfo-Cyanine5.5 Azide Derivatives
Computational chemistry and molecular modeling are becoming increasingly powerful tools for the rational design of new fluorescent probes with tailored properties. nih.govnih.govrsc.orgacs.org By understanding the structure-property relationships of cyanine dyes, researchers can predict how modifications to the molecular structure of Sulfo-Cyanine5.5 azide will affect its photophysical characteristics, such as its absorption and emission wavelengths, quantum yield, and photostability. nih.govnih.gov
Future efforts in this area will likely focus on:
Tuning Spectral Properties: Computational models can be used to design derivatives of Sulfo-Cyanine5.5 azide with finely tuned absorption and emission profiles, enabling the development of new probes for multicolor imaging and FRET applications. acs.org
Improving Photostability: By understanding the mechanisms of photobleaching, computational methods can guide the design of more photostable cyanine dyes, which is crucial for long-term imaging experiments.
Enhancing Quantum Yield: The rational design of new derivatives can lead to molecules with higher fluorescence quantum yields, resulting in brighter probes and improved sensitivity in detection assays.
Developing Environment-Sensing Probes: Computational approaches can aid in the creation of derivatives whose fluorescence is sensitive to specific environmental parameters, such as pH, ion concentration, or viscosity. nih.gov
Through the integration of computational design and synthetic chemistry, the next generation of Sulfo-Cyanine5.5 azide derivatives will offer even greater performance and a wider range of applications in biomedical research. nih.govresearchgate.net
Data Tables
Physical and Chemical Properties of Sulfo-Cyanine5.5 azide (tripotassium)
| Property | Value | Source(s) |
| Molecular Formula | C43H45K3N6O13S4 | windows.net |
| Molecular Weight | 1099.41 g/mol | windows.net |
| Appearance | Dark colored solid | windows.net |
| Solubility | Good in water, DMF, DMSO | windows.net |
| Storage Conditions | -20°C in the dark | lumiprobe.comwindows.net |
Spectral Properties of Sulfo-Cyanine5.5 azide (tripotassium)
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~673-678 nm | windows.net |
| Emission Maximum (λem) | ~691-694 nm | windows.netbroadpharm.com |
| Molar Extinction Coefficient (ε) | ~190,000 - 211,000 cm⁻¹M⁻¹ | windows.netbroadpharm.com |
| Quantum Yield (Φ) | ~0.21 | lumiprobe.com |
Q & A
Q. What are the key photophysical properties of Sulfo-Cyanineazide (tripotassium) critical for experimental design?
Methodological Answer: Sulfo-Cyanine5.5 azide (tripotassium) is a water-soluble, far-red-emitting cyanine dye (emission ~695 nm), making it ideal for minimizing autofluorescence in biological samples. Key properties include:
- High molar absorptivity (~195,000 M⁻¹cm⁻¹) for sensitive detection.
- Sulfonate groups enhancing solubility in aqueous buffers, critical for in vivo or cellular imaging.
- Azide functional group enabling copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry for covalent conjugation to alkynes or cycloalkynes.
When designing experiments, validate excitation/emission spectra under your specific buffer conditions, as pH and ionic strength may shift λmax by 5–10 nm .
Q. How to optimize click chemistry conjugation efficiency using Sulfo-Cyanineazide (tripotassium) in biological samples?
Methodological Answer: Optimization involves balancing reaction kinetics and biocompatibility:
- Copper-catalyzed (CuAAC): Use 1–10 µM Cu(I) (e.g., THPTA ligand) to accelerate kinetics but avoid cytotoxicity. For live-cell labeling, employ BTTAA or BTTP ligands to reduce copper toxicity .
- Copper-free (SPAAC): Utilize dibenzocyclooctyne (DBCO)-modified targets. Reaction rates depend on steric accessibility; pre-incubate DBCO conjugates at 4°C for 1 hour to enhance binding.
- Quench unreacted azides post-conjugation with 10 mM sodium ascorbate to reduce background. Validate efficiency via HPLC or fluorescence gel shift assays .
Advanced Research Questions
Q. How to resolve discrepancies in fluorescence intensity when using Sulfo-Cyanineazide (tripotassium) in different buffer conditions?
Methodological Answer: Fluorescence quenching or enhancement can arise from:
- pH sensitivity: Sulfonate groups stabilize the dye’s charge state, but extremes (pH <5 or >9) may protonate/deprotonate the cyanine backbone, altering quantum yield. Pre-test buffers (e.g., PBS, HEPES) using fluorometry.
- Metal ion interference: Divalent cations (e.g., Mg²⁺, Ca²⁺) can chelate sulfonate groups, reducing solubility. Include 1–5 mM EDTA in imaging buffers to mitigate this.
- Concentration-dependent aggregation: At >10 µM, self-quenching occurs. Perform dilution series to identify linear detection ranges. Triangulate data with absorbance measurements (A700/A250 ratio) to confirm monomeric dye status .
Q. What methodological considerations are required when integrating Sulfo-Cyanineazide (tripotassium) with super-resolution microscopy techniques?
Methodological Answer: For techniques like STORM or PALM:
- Photoswitching buffer optimization: Include 100 mM mercaptoethylamine (MEA) and oxygen scavengers (e.g., glucose oxidase/catalase) to stabilize the dye’s dark state.
- Duty cycle calibration: Sulfo-Cyanine5.5’s moderate photostability requires limiting laser power to 5–10 kW/cm² and exposure times to 10–20 ms per frame.
- Cross-validation with EM or SIM: Use immunogold labeling (for EM) or structured illumination (SIM) to confirm nanoscale localization accuracy, as azide-alkyne linkages may introduce ~2–3 nm linkage flexibility .
Q. How to analyze Förster Resonance Energy Transfer (FRET) efficiency between Sulfo-Cyanineazide (tripotassium) and common acceptor dyes?
Methodological Answer: Design FRET pairs with overlap between Cy5.5’s emission and the acceptor’s absorption (e.g., Cy7, IRDye 800). Key steps:
- Determine Förster radius (R₀): Calculate using spectral overlap integrals (e.g., Cy5.5-Cy7 R₀ ≈ 6–7 nm).
- Control for direct excitation: Use acceptor-only samples to subtract bleed-through signals.
- Quantify FRET efficiency: Apply the formula E = 1 – (τDA/τD), where τDA and τD are donor lifetimes in the presence/absence of acceptor. Use time-resolved fluorescence microscopy to mitigate photobleaching artifacts .
Q. What statistical frameworks are recommended for quantifying heterogeneity in Sulfo-Cyanineazide (tripotassium) labeling across cell populations?
Methodological Answer:
- Single-cell fluorescence cytometry: Apply k-means clustering to segment populations based on intensity distributions. Normalize data using internal controls (e.g., unlabeled cells).
- Bootstrapping analysis: Resample datasets (n=1,000 iterations) to estimate confidence intervals for labeling efficiency.
- Bayesian hierarchical modeling: Account for batch effects (e.g., reagent lot variability) by modeling fluorescence intensity as a function of fixed (dye concentration) and random (batch) effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
